molecular formula C14H14Cl3NO B2593610 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 2094294-24-1

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B2593610
CAS RN: 2094294-24-1
M. Wt: 318.62
InChI Key: YZYJRXFHQMGUSN-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride, also known as phenoxybenzamine hydrochloride, is a chemical compound that is widely used in scientific research. This compound is a selective and irreversible alpha-adrenergic antagonist, which means that it blocks the action of certain neurotransmitters in the body. Phenoxybenzamine hydrochloride has been used in various research applications, including studies of the cardiovascular system, the nervous system, and cancer.

Scientific Research Applications

Molecular Structure and Tautomerism

Research into compounds with structural similarities to "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" has delved into the realm of intramolecular hydrogen bonding and tautomerism. For example, studies on Schiff bases, which share a similarity in functional groups, have illuminated the effects of intramolecular hydrogen bonds on molecular stability and tautomerism. These bases exhibit different tautomeric equilibria based on the solvent polarity, which could be pivotal in understanding the behavior of "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" in various environments (Yıldız et al., 1998).

Synthetic Applications

The synthesis and identification of compounds structurally related to "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" have significant implications in various scientific fields. For instance, the synthesis of bk-2C-B, a cathinone analogue, demonstrates the versatility of these compounds in forming stable structures with potential for further chemical exploration. This highlights the capacity for structural analogues of "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" to serve as precursors in synthesizing novel compounds with diverse applications (Power et al., 2015).

Antioxidant Properties

Research into N,N′-substituted p-phenylenediamines, which are structurally related to "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride," suggests these compounds play a crucial role as antioxidants in the rubber industry. The study of their oxidation products and mechanisms provides insights into the antioxidant capabilities of similar compounds, potentially including "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" (Rapta et al., 2009).

Corrosion Inhibition

Amines and their derivatives, including those structurally similar to "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride," have been investigated for their corrosion inhibition properties on metals in aggressive environments. The study of these compounds provides a foundation for developing corrosion inhibitors that protect metals from degradation, highlighting another potential application area for "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" and its derivatives (Boughoues et al., 2020).

properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-9(17)11-4-2-3-5-14(11)18-10-6-7-12(15)13(16)8-10;/h2-9H,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYJRXFHQMGUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride

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